(4-Fluorophenyl)(phenyl)methanethiol

Catalog No.
S982057
CAS No.
1039319-73-7
M.F
C13H11FS
M. Wt
218.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Fluorophenyl)(phenyl)methanethiol

CAS Number

1039319-73-7

Product Name

(4-Fluorophenyl)(phenyl)methanethiol

IUPAC Name

(4-fluorophenyl)-phenylmethanethiol

Molecular Formula

C13H11FS

Molecular Weight

218.29 g/mol

InChI

InChI=1S/C13H11FS/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H

InChI Key

QQQXNBWQBFRLIU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)S

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)S

(4-Fluorophenyl)(phenyl)methanethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a methylene bridge connecting a fluorinated phenyl group and a phenyl group. Its molecular formula is C13H11FSC_{13}H_{11}FS, and it is known for its potential applications in organic synthesis and medicinal chemistry. The fluorine atom enhances the compound's electronic properties, making it a valuable building block for various

  • Thiol-ene Click Chemistry

    (4-Fluorophenyl)(phenyl)methanethiol possesses a thiol group (sulfhydryl group, -SH) which can participate in thiol-ene click reactions. These reactions are a type of click chemistry known for their efficiency and specificity. Researchers might explore using (4-Fluorophenyl)(phenyl)methanethiol as a building block in the synthesis of complex molecules via thiol-ene click reactions .

  • Modification of Biomolecules

    The thiol group can also be used to modify biomolecules like proteins and peptides. The fluorophenyl and phenyl groups of (4-Fluorophenyl)(phenyl)methanethiol could potentially introduce unique properties or functionalities to the biomolecule of interest. Research in this area might involve investigating the use of (4-Fluorophenyl)(phenyl)methanethiol for protein labeling or conjugation .

  • Material Science Applications

    Aromatic thiols like (4-Fluorophenyl)(phenyl)methanethiol can be used as precursors for the synthesis of functional materials. The combination of the aromatic rings and the thiol group could potentially lead to materials with interesting electronic or self-assembly properties. Research in this field might involve studying the use of (4-Fluorophenyl)(phenyl)methanethiol in the design of new conducting polymers or self-assembled monolayers .

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions, allowing for the introduction of various functional groups.

The synthesis of (4-Fluorophenyl)(phenyl)methanethiol can be achieved through several methods:

  • Grignard Reaction: This method involves the reaction of a fluorobenzene derivative with a thiol compound in the presence of a Grignard reagent. The reaction typically requires anhydrous conditions and careful control of temperature.
  • Nucleophilic Substitution: A fluorinated phenyl compound can react with thiol in the presence of a base, facilitating the substitution of the fluorine atom with the thiol group.
  • Reduction of Sulfoxides: Starting from a sulfoxide derivative, reduction can yield the desired thiol compound.

(4-Fluorophenyl)(phenyl)methanethiol has several notable applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: The compound may be used in developing new materials with specific electronic or optical properties due to its unique structural features.
  • Biological Research: As a potential lead compound, it could be explored for developing new drugs targeting specific biological pathways.

Several compounds share structural similarities with (4-Fluorophenyl)(phenyl)methanethiol. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Bis(4-fluorophenyl)methanolTwo 4-fluorophenyl groups connected by a methanol unitLacks thiol functionality; mainly used in organic synthesis
(4-Chlorophenyl)(phenyl)methanethiolChlorine instead of fluorine on one phenyl groupDifferent halogen may affect reactivity and biological activity
(3-Fluorophenyl)(phenyl)methanethiolFluorine at the meta position on one phenyl groupPositioning of fluorine alters electronic properties

The uniqueness of (4-Fluorophenyl)(phenyl)methanethiol lies in its specific substitution pattern and functional group, which may impart distinct chemical reactivity and biological properties compared to its analogs.

XLogP3

3.8

Dates

Last modified: 04-14-2024

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